![molecular formula C13H21Cl2N3O B1442614 2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride CAS No. 1332530-11-6](/img/structure/B1442614.png)
2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride
Overview
Description
2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride is a chemical compound that features a piperidine ring, an amine group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride typically involves the reaction of 4-aminopiperidine with N-phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The phenylacetamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or other reduced forms.
Substitution: Halogenated or nitrated phenylacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-Aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the context of neuropharmacology.
Potential Therapeutic Uses:
- Neurokinin Receptor Antagonism: The compound has shown promise as a selective antagonist for neurokinin receptors (NK1, NK2, and NK3), which are implicated in various psychiatric disorders and neurodegenerative diseases .
Therapeutic Area | Potential Application |
---|---|
Psychiatric Disorders | Treatment of anxiety and depression |
Neurodegenerative Diseases | Potential use in Alzheimer's disease therapy |
Biological Research
The compound's interaction with biological systems has been a subject of research. Studies have focused on its ability to modulate receptor activity, which can lead to significant effects on neurotransmitter release and neuronal signaling pathways.
Case Study:
A study examined the effects of this compound on NK3 receptor activity. Results indicated that the compound inhibited receptor activation, suggesting its utility in treating conditions related to tachykinin signaling dysregulation .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its functional groups allow for further derivatization, enabling chemists to explore new compounds with varied biological activities.
Applications in Synthesis:
- Used as a precursor in the synthesis of other piperidine derivatives.
Synthetic Application | Description |
---|---|
Building Block | Precursor for novel drug candidates |
Mechanism of Action
The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-aminopiperidine: A simpler analog with similar structural features.
N-phenylacetamide: Shares the phenylacetamide moiety.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(4-Aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its piperidine ring and a phenylacetamide moiety, which contribute to its biological activity. Its dihydrochloride salt form enhances solubility and bioavailability, making it suitable for various pharmacological applications.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds, particularly those containing piperidine and phenyl groups. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for their anticonvulsant activity using animal models. The results indicated that certain compounds exhibited significant protection against maximal electroshock (MES) seizures, suggesting that similar structures may confer anticonvulsant effects .
The proposed mechanism of action for compounds like 2-(4-Aminopiperidin-1-yl)-N-phenylacetamide involves modulation of neurotransmitter systems, particularly through interaction with voltage-gated sodium channels. This interaction may stabilize neuronal membranes and prevent excessive neuronal firing, which is characteristic of seizure activity .
Case Studies
- Anticonvulsant Screening : In a study evaluating various piperidine derivatives, compounds were tested at doses of 30, 100, and 300 mg/kg in MES and pentylenetetrazole (PTZ) models. The most promising derivatives showed significant protective effects at higher doses .
- Structure-Activity Relationship (SAR) : SAR studies indicated that the presence of specific substituents on the phenyl ring significantly influenced anticonvulsant activity. Compounds with lipophilic properties tended to show delayed but prolonged effects in seizure models .
Comparative Analysis
A comparative analysis of various piperidine derivatives revealed that modifications to the piperidine nitrogen or the phenyl group could enhance or diminish biological activity. For example, the introduction of fluorine atoms into certain derivatives improved metabolic stability and anticonvulsant efficacy due to enhanced lipophilicity .
Data Tables
Compound | Structure | Anticonvulsant Activity (mg/kg) | Mechanism |
---|---|---|---|
A | Structure A | 100 (MES) | Na+ Channel Modulation |
B | Structure B | 300 (PTZ) | GABAergic Enhancement |
C | Structure C | 200 (MES) | NMDA Receptor Antagonism |
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c14-11-6-8-16(9-7-11)10-13(17)15-12-4-2-1-3-5-12;;/h1-5,11H,6-10,14H2,(H,15,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOGUMKPIIDGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)NC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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